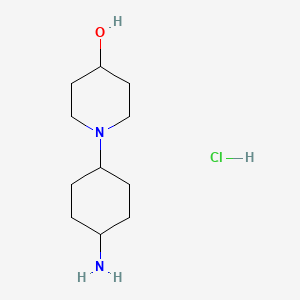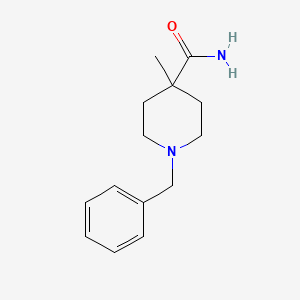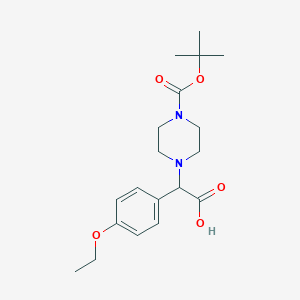
2,3'-Diamino-2',3'-dideoxyadenosine
Overview
Description
2,3’-Diamino-2’,3’-dideoxyadenosine is a nucleoside analog of deoxyadenosine . Upon deamination, it is converted to dideoxyinosine . It inhibits adenylyl cyclase and may play a key role in the inhibition of tumor progression . It is also a potent inhibitor of the reverse transcriptase enzyme of the human immunodeficiency virus .
Synthesis Analysis
The synthesis of 2,3’-Diamino-2’,3’-dideoxyadenosine involves a series of cellular enzymes . An improved protocol for the transformation of ribonucleosides into 2′,3′-dideoxynucleoside and 2′,3′-didehydro-2′,3′-dideoxynucleoside derivatives, including the anti-HIV drugs stavudine (d4T), zalcitabine (ddC) and didanosine (ddI), was established . The process involves radical deoxygenation of xanthate using environmentally friendly and low-cost reagents .Molecular Structure Analysis
The molecular formula of 2,3’-Diamino-2’,3’-dideoxyadenosine is C10H15N7O2 . It contains a total of 36 bonds, including 21 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 10 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aliphatic), 2 primary amines (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 ether (aliphatic) .Chemical Reactions Analysis
2,3’-Diamino-2’,3’-dideoxyadenosine is a nucleoside analog that inhibits adenylyl cyclase . Upon deamination, it is converted to dideoxyinosine .Physical And Chemical Properties Analysis
The molecular formula of 2,3’-Diamino-2’,3’-dideoxyadenosine is C10H15N7O2 . Its average mass is 265.272 Da and its mono-isotopic mass is 265.128723 Da .Scientific Research Applications
Anti-HIV Activity
2,3'-Diamino-2',3'-dideoxyadenosine and its analogues have been studied extensively for their potential in inhibiting the replication of the Human Immunodeficiency Virus (HIV). Research has shown that certain analogues, such as the 2',3'-dideoxyriboside of 2,6-diaminopurine, can effectively inhibit HIV replication and cytopathogenicity in cell cultures (Pauwels et al., 1988). These compounds demonstrate high selectivity, indicating their potential as targeted anti-HIV agents (Balzarini et al., 1987).
Metabolism and Drug Development
Studies have also focused on the metabolism of these compounds, particularly in the context of developing effective anti-HIV drugs. For instance, modifications to 2',3'-dideoxyadenosine, such as halogenation, have been shown to enhance its stability and resistance to catabolism by T cells, an important factor in drug development (Haertlé et al., 1988).
Role in DNA Synthesis Inhibition
These compounds have also been studied for their role in inhibiting DNA synthesis. 2',3'-Dideoxyadenosine, for instance, has been shown to block retroviral DNA synthesis and mRNA expression in T cells, offering protection against virus-induced damage (Mitsuya et al., 1987).
Application in Cancer Research
Some studies have extended into the field of cancer research. For example, diaminohexopyranosides, derivatives of this compound, have been used as ligands in metal complexes tested for their antitumor activities, showing potential in cancer therapy (Böge et al., 2015).
Electrochemical Studies
The electrochemical properties of 2',3'-dideoxyadenosine have been explored, revealing insights into its oxidative behavior and potential applications in electrochemical sensors or probes (Goyal et al., 2008).
Antibacterial Activity
There is also evidence of the antibacterial activity of 2',3'-dideoxyadenosine against a variety of Enterobacteriaceae, both in vitro and in vivo. This suggests its potential as an antibacterial agent, particularly in treating bacterial infections (Beskid et al., 1981).
Mechanism of Action
Target of Action
The primary target of 2,3’-Diamino-2’,3’-dideoxyadenosine is the DNA nucleotidylexotransferase . This enzyme plays a crucial role in DNA replication and repair, making it a key target for this compound.
Mode of Action
2,3’-Diamino-2’,3’-dideoxyadenosine interacts with its target by inhibiting the action of the DNA nucleotidylexotransferase . This inhibition prevents the formation of phosphodiester linkages needed for the completion of nucleic acid chains, thereby disrupting DNA replication .
Biochemical Pathways
The compound affects the DNA replication pathway . By inhibiting DNA nucleotidylexotransferase, it disrupts the normal process of DNA replication. This disruption can lead to the termination of viral DNA replication within afflicted cellular entities .
Result of Action
The result of the compound’s action is the inhibition of DNA replication , which can lead to the termination of viral DNA replication within afflicted cellular entities . This makes it a potent tool for combating targeted viral infections .
Safety and Hazards
properties
IUPAC Name |
[(2S,3S,5R)-3-amino-5-(2,6-diaminopurin-9-yl)oxolan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7O2/c11-4-1-6(19-5(4)2-18)17-3-14-7-8(12)15-10(13)16-9(7)17/h3-6,18H,1-2,11H2,(H4,12,13,15,16)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUVXJPZMYYFEO-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724341 | |
| Record name | 2,3'-Diamino-2',3'-dideoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915399-37-0 | |
| Record name | 2,3'-Diamino-2',3'-dideoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate](/img/structure/B1374829.png)


![4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine](/img/structure/B1374835.png)

![2-Oxa-5-azaspiro[3.4]octane hemioxalate](/img/structure/B1374838.png)
![6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate](/img/structure/B1374839.png)
![8-Tert-butyl 2-methyl 1-oxa-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1374840.png)
![tert-butyl3-oxohexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B1374841.png)


![tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate](/img/structure/B1374847.png)

![4-[(6S)-2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline](/img/structure/B1374851.png)